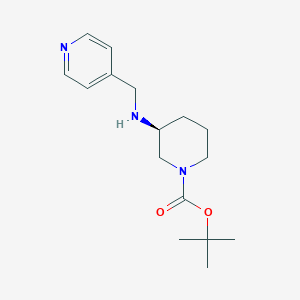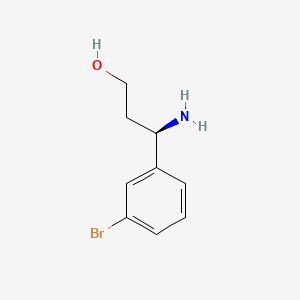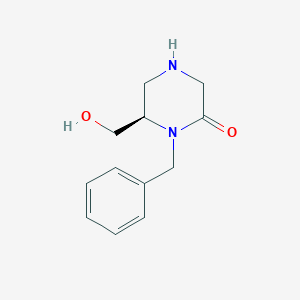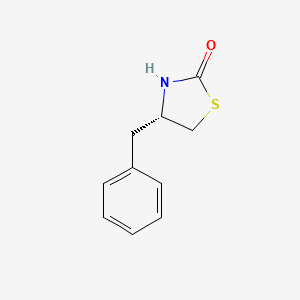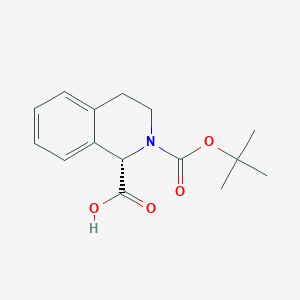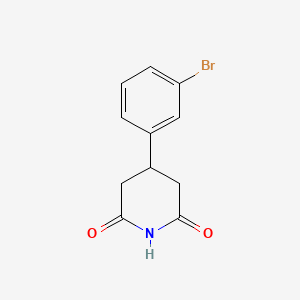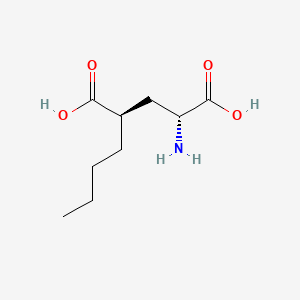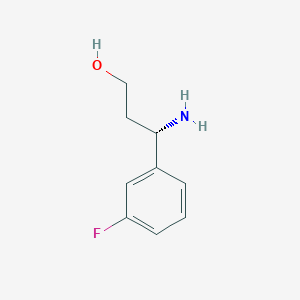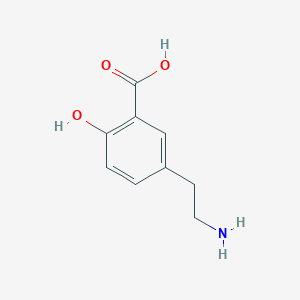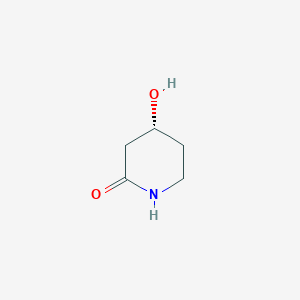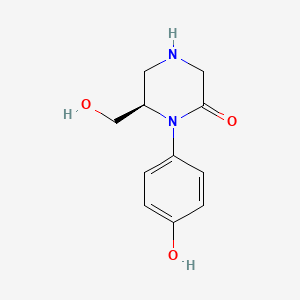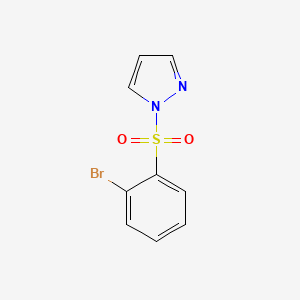
1-((2-Bromophenyl)sulfonyl)-1H-pyrazole
Übersicht
Beschreibung
The compound "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromophenyl sulfonyl group suggests potential reactivity due to the bromine atom, which can participate in various chemical reactions, and the sulfonyl group, which is known for its electron-withdrawing properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, involves a series of steps starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis to achieve the final product . Although the specific synthesis of "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" is not detailed in the provided papers, similar methodologies could be applied, with the introduction of the sulfonyl group likely occurring through a sulfonation reaction.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with substituents influencing the overall shape and reactivity of the molecule. For example, the crystal structure of a bromohydrin derivative of styryl p-tolyl sulfoxide was determined using X-ray diffraction, revealing a helical chain of hydrogen bonds and the absolute configuration of the molecule . This type of structural analysis is crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom in the molecule suggests that it could participate in electrophilic aromatic substitution reactions or act as a leaving group in nucleophilic substitution reactions. The sulfonyl group can also direct further functionalization of the aromatic ring, as seen in the copper-mediated C-H amidation and sulfonamidation of 2-aminophenyl-1H-pyrazole . Additionally, a novel 1,3-sulfonyl shift has been reported as a key step in the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" would be influenced by the presence of the bromophenyl sulfonyl group. The electron-withdrawing nature of the sulfonyl group could affect the acidity of adjacent hydrogen atoms, potentially making the compound a useful intermediate in various organic reactions. The bromine atom could enhance the compound's reactivity towards nucleophiles. The solubility, melting point, and stability of the compound would be determined by its molecular structure and substituents, which could be inferred from related compounds such as those described in the provided papers [1-5].
Wissenschaftliche Forschungsanwendungen
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Application : This research involves the design and synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-L-valine, 4H-1,3-oxazol-5-one, 2-acylamino ketone, and 1,3-oxazole chemotypes .
- Methods : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results : The compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
-
1-[(2-Bromophenyl)sulfonyl]-2-piperidinecarboxylic acid
- Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
- Methods : The product is provided “as-is” without any analytical data . The buyer assumes responsibility to confirm product identity and/or purity .
- Results : No specific results or outcomes are provided for this compound .
-
1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)
- Application : This compound is a novel, potent, selective and orally active Serotonin 6 (5-HT6) receptor antagonist developed for the potential treatment of Alzheimer’s disease .
- Methods : The specific methods of application or experimental procedures are not provided in the available information .
- Results : The specific results or outcomes obtained are not provided in the available information .
-
1-((2-Bromophenyl)sulfonyl)pyrrolidine
- Application : This compound is a chemical reagent available for purchase . It may be used in the synthesis of other chemical compounds .
- Methods : The product is provided “as-is” without any analytical data . The buyer assumes responsibility to confirm product identity and/or purity .
- Results : No specific results or outcomes are provided for this compound .
-
Electrophilic Aromatic Substitution
- Application : This is a common reaction mechanism that involves the substitution of an aromatic ring . It’s possible that “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” could undergo similar reactions .
- Methods : The electrophilic aromatic substitution mechanism involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : The result of this reaction is a substitution product of the original aromatic compound .
-
1-((2-Bromophenyl)sulfonyl)pyrrolidine
- Application : This compound is a chemical reagent available for purchase . It may be used in the synthesis of other chemical compounds .
- Methods : The product is provided “as-is” without any analytical data . The buyer assumes responsibility to confirm product identity and/or purity .
- Results : No specific results or outcomes are provided for this compound .
-
Electrophilic Aromatic Substitution
- Application : This is a common reaction mechanism that involves the substitution of an aromatic ring . It’s possible that “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” could undergo similar reactions .
- Methods : The electrophilic aromatic substitution mechanism involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : The result of this reaction is a substitution product of the original aromatic compound .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUVNJTMAQYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650044 | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)-1H-pyrazole | |
CAS RN |
957120-65-9 | |
| Record name | 1-[(2-Bromophenyl)sulfonyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)
